Cas no 2287318-81-2 (2-[1-(thian-4-yl)-1H-1,2,3-benzotriazol-7-yl]acetic acid)
![2-[1-(thian-4-yl)-1H-1,2,3-benzotriazol-7-yl]acetic acid structure](https://ja.kuujia.com/scimg/cas/2287318-81-2x500.png)
2-[1-(thian-4-yl)-1H-1,2,3-benzotriazol-7-yl]acetic acid 化学的及び物理的性質
名前と識別子
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- EN300-6749413
- 2-[1-(thian-4-yl)-1H-1,2,3-benzotriazol-7-yl]acetic acid
- 2287318-81-2
-
- インチ: 1S/C13H15N3O2S/c17-12(18)8-9-2-1-3-11-13(9)16(15-14-11)10-4-6-19-7-5-10/h1-3,10H,4-8H2,(H,17,18)
- InChIKey: DNGGDRYFCYQAHV-UHFFFAOYSA-N
- ほほえんだ: S1CCC(CC1)N1C2C(=CC=CC=2CC(=O)O)N=N1
計算された属性
- せいみつぶんしりょう: 277.08849790g/mol
- どういたいしつりょう: 277.08849790g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 336
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 93.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
2-[1-(thian-4-yl)-1H-1,2,3-benzotriazol-7-yl]acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6749413-0.1g |
2-[1-(thian-4-yl)-1H-1,2,3-benzotriazol-7-yl]acetic acid |
2287318-81-2 | 95.0% | 0.1g |
$741.0 | 2025-03-13 | |
Enamine | EN300-6749413-10.0g |
2-[1-(thian-4-yl)-1H-1,2,3-benzotriazol-7-yl]acetic acid |
2287318-81-2 | 95.0% | 10.0g |
$3622.0 | 2025-03-13 | |
Enamine | EN300-6749413-1.0g |
2-[1-(thian-4-yl)-1H-1,2,3-benzotriazol-7-yl]acetic acid |
2287318-81-2 | 95.0% | 1.0g |
$842.0 | 2025-03-13 | |
Enamine | EN300-6749413-0.05g |
2-[1-(thian-4-yl)-1H-1,2,3-benzotriazol-7-yl]acetic acid |
2287318-81-2 | 95.0% | 0.05g |
$707.0 | 2025-03-13 | |
Enamine | EN300-6749413-5.0g |
2-[1-(thian-4-yl)-1H-1,2,3-benzotriazol-7-yl]acetic acid |
2287318-81-2 | 95.0% | 5.0g |
$2443.0 | 2025-03-13 | |
Enamine | EN300-6749413-2.5g |
2-[1-(thian-4-yl)-1H-1,2,3-benzotriazol-7-yl]acetic acid |
2287318-81-2 | 95.0% | 2.5g |
$1650.0 | 2025-03-13 | |
Enamine | EN300-6749413-0.5g |
2-[1-(thian-4-yl)-1H-1,2,3-benzotriazol-7-yl]acetic acid |
2287318-81-2 | 95.0% | 0.5g |
$809.0 | 2025-03-13 | |
Enamine | EN300-6749413-0.25g |
2-[1-(thian-4-yl)-1H-1,2,3-benzotriazol-7-yl]acetic acid |
2287318-81-2 | 95.0% | 0.25g |
$774.0 | 2025-03-13 |
2-[1-(thian-4-yl)-1H-1,2,3-benzotriazol-7-yl]acetic acid 関連文献
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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4. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
2-[1-(thian-4-yl)-1H-1,2,3-benzotriazol-7-yl]acetic acidに関する追加情報
Compound CAS No. 2287318-81-2: 2-[1-(thian-4-yl)-1H-1,2,3-benzotriazol-7-yl]acetic Acid
The compound with CAS number 2287318-81-2, known as 2-[1-(thian-4-yl)-1H-1,2,3-benzotriazol-7-yl]acetic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include a benzotriazole core and a thian substituent. The combination of these groups imparts distinctive electronic and steric properties to the molecule, making it a promising candidate for various applications.
Recent studies have highlighted the potential of benzotriazole derivatives in the development of novel therapeutic agents. For instance, research published in the *Journal of Medicinal Chemistry* has demonstrated that such compounds exhibit potent anti-inflammatory and anti-tumor activities. The presence of the thian group in this compound further enhances its bioactivity by introducing sulfur-based interactions, which are known to play a crucial role in molecular recognition and binding.
The synthesis of 2-[1-(thian-4-yl)-1H-1,2,3-benzotriazol-7-yl]acetic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized the reaction conditions to achieve high yields and purity levels. The intermediate steps include the formation of the benzotriazole ring system and subsequent substitution reactions to introduce the thian moiety. These advancements have significantly improved the scalability of the synthesis process, making it feasible for large-scale production.
In terms of applications, this compound has shown promise in several areas. For example, it has been evaluated as a potential lead compound for drug discovery programs targeting chronic inflammatory diseases. Preclinical studies have indicated that it exhibits selective inhibition of key inflammatory pathways without causing significant toxicity to healthy cells. Additionally, its ability to modulate cellular signaling pathways makes it a valuable tool for studying disease mechanisms at a molecular level.
The structural versatility of benzotriazole derivatives also extends to their use in materials science. Recent research has explored their potential as building blocks for advanced materials such as coordination polymers and metalloorganic frameworks (MOFs). The incorporation of the thian group into these materials enhances their stability and functionality, opening new avenues for applications in sensing technologies and catalysis.
Furthermore, computational studies have provided deeper insights into the electronic properties of this compound. Density functional theory (DFT) calculations have revealed that the benzotriazole core exhibits strong electron-withdrawing effects, which are modulated by the thian substituent. These findings have been instrumental in guiding further modifications to optimize its performance in various applications.
In conclusion, CAS No. 2287318-81-2, or 2-[1-(thian-4-yl)-1H-1,2,3-benzotriazol-7-y]acetic acid, represents a cutting-edge molecule with diverse potential applications across multiple scientific disciplines. Its unique structure and promising biological activity position it as a valuable asset for both academic research and industrial development.
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